molecular formula C23H29FN4O2 B2640583 N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898451-87-1

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2640583
CAS RN: 898451-87-1
M. Wt: 412.509
InChI Key: RQZLQQQMMSJAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, also known as F-MPH or 4F-MPH, is a chemical compound that belongs to the class of phenidate derivatives. It is a potent psychostimulant that has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Scientific Research Applications

Radiolabeling for Imaging Studies

The synthesis of potent nonpeptide antagonists, such as those labeled with fluorine-18 for PET imaging, showcases an application in studying receptor distributions and functions in vivo. One example involves the development of a potent CCR1 antagonist through a module-assisted synthesis, highlighting the potential for targeted imaging and receptor mapping in biological systems (Mäding et al., 2006).

Crystal Structure Determination

The determination of crystal structures of related compounds, such as benzimidazole derivatives, provides insights into their biological activities and potential as therapeutic agents. These structural analyses can guide the design of more effective drugs by understanding the molecular conformation and interactions within target sites (Ozbey et al., 2001).

Molecular Structure and Spectroscopy

Studying the molecular structure and vibrational spectra of related molecules through DFT and HF methods alongside FT-IR spectroscopy illuminates the conformational stability and electronic properties. This research can inform the development of compounds with desired physical and chemical characteristics for pharmaceutical applications (Taşal & Kumalar, 2012).

Novel Insecticide Development

The unique chemical structure of certain compounds, including various substituents and functional groups, has led to the creation of novel insecticides. These substances exhibit high activity against specific pests, offering new tools for agricultural pest management while ensuring safety for non-target organisms (Tohnishi et al., 2005).

Metabolism and Disposition Studies

Research on the metabolism and disposition of potent inhibitors, including studies using NMR spectroscopy, supports drug development by identifying metabolic pathways and potential interactions within biological systems. These findings are crucial for predicting drug behavior, efficacy, and safety in humans (Monteagudo et al., 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-17-3-7-19(8-4-17)21(28-13-11-27(2)12-14-28)16-26-23(30)22(29)25-15-18-5-9-20(24)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZLQQQMMSJAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

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